4-Methyl-2-(((1-(phenylsulfonyl)piperidin-4-yl)methyl)thio)thiazole
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Overview
Description
4-Methyl-2-(((1-(phenylsulfonyl)piperidin-4-yl)methyl)thio)thiazole is a useful research compound. Its molecular formula is C16H20N2O2S3 and its molecular weight is 368.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Spectral Analysis
Synthesis and Spectral Analysis of N-substituted Derivatives A range of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized, leveraging a series of chemical reactions. The structures of these compounds were elucidated through 1H-NMR, IR, and mass spectral data, demonstrating the importance of meticulous spectral analysis in understanding the molecular composition of these derivatives (Khalid et al., 2016).
Biological and Antimicrobial Activity
Biological Evaluation of 1,3,4-Oxadiazole-2-yl-4-(Piperidin-1-ylsulfonyl)Benzyl Sulfide New series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were synthesized and their structures were confirmed via modern spectroscopic techniques. These compounds were notably screened against butyrylcholinesterase (BChE) enzyme and also underwent molecular docking studies to assess ligand-BChE binding affinity and ligand orientation in active sites of human BChE protein (Khalid et al., 2016).
Antimicrobial Activity of Thiazole Derivatives 2-Amino-4-(4′-phenylsulfanyl-phenyl)-thiazole and its derivatives were evaluated for their antimicrobial activity, highlighting the potential of these compounds in addressing microbial threats (Abdel‐Hafez, 2003).
Antifungal and Anticancer Properties
Antifungal Activity against Phytophthora capsici A series of diarylthiazole compounds demonstrated promising antifungal activity against phytopathogenic fungi, particularly Phytophthora capsici, offering potential avenues for addressing agricultural challenges posed by fungal pathogens (Nam et al., 2011).
Anticancer Evaluation of Polyfunctional Substituted 1,3-Thiazoles Polyfunctional substituted 1,3-thiazoles were examined for their anticancer activity across various cancer cell lines. Notably, compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle showed significant efficacy, suggesting their potential in cancer treatment strategies (Turov, 2020).
Future Directions
Piperidine derivatives, a key component of 4-Methyl-2-(((1-(phenylsulfonyl)piperidin-4-yl)methyl)thio)thiazole, play a significant role in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests potential future directions for research and development involving this compound.
Mechanism of Action
Thiazoles
are a class of organic compounds that contain a five-membered aromatic ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Organoboron compounds
are organic compounds of boron that are used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed coupling reaction that allows for the formation of carbon-carbon bonds . It is a widely-used method for synthesizing biaryls, which are important in pharmaceuticals and organic materials .
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst inserts itself into a carbon-halogen bond. In the transmetalation step, an organoboron compound transfers its organic group to the palladium .
Properties
IUPAC Name |
2-[[1-(benzenesulfonyl)piperidin-4-yl]methylsulfanyl]-4-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S3/c1-13-11-21-16(17-13)22-12-14-7-9-18(10-8-14)23(19,20)15-5-3-2-4-6-15/h2-6,11,14H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDAFDMRYXIJEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.